

4-Chloro-3-nitrobenzotrifluoride safety, handling, and disposal guidelines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzotrifluoride

Cat. No.: B052861

[Get Quote](#)

An In-depth Technical Guide to the Safety, Handling, and Disposal of **4-Chloro-3-nitrobenzotrifluoride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for **4-Chloro-3-nitrobenzotrifluoride** (CAS No. 121-17-5), a chemical intermediate used in various synthetic applications. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **4-Chloro-3-nitrobenzotrifluoride** is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of **4-Chloro-3-nitrobenzotrifluoride**

Property	Value	Reference
Molecular Formula	C7H3ClF3NO2	[1] [2]
Molecular Weight	225.55 g/mol	[2] [3]
Appearance	Pale yellow oily liquid	[1] [2]
Density	1.511 g/cm ³ at 25°C	[1] [2]
Melting Point	-2 °C (28.4 °F)	[1] [4]
Boiling Point	222 °C (431.6 °F) at 760 mmHg	[1] [4]
Flash Point	101 °C (213.8 °F)	[4]
Autoignition Temperature	478 °C (892.4 °F)	[4]
Vapor Pressure	0.05 hPa at 20 °C	[4]
Water Solubility	Insoluble	[2] [5]
Refractive Index	1.489	[1] [2]

Toxicological Data

4-Chloro-3-nitrobenzotrifluoride is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[\[2\]](#)[\[4\]](#) The available acute toxicity data is summarized in Table 2.

Table 2: Acute Toxicity of **4-Chloro-3-nitrobenzotrifluoride**

Test	Species	Route	Value	Reference
LD50	Rat	Oral	1075 mg/kg	[6]
LD50	Mouse	Oral	400 mg/kg	[7]
Draize test	Rabbit	Eye	100 uL (Mild)	[7]

Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for **4-Chloro-3-nitrobenzotrifluoride** indicates several hazards that must be addressed with appropriate safety measures.

Table 3: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	3	H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard	1	H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard	1	H410: Very toxic to aquatic life with long lasting effects

(Reference:[6])

Experimental Protocols

While specific experimental protocols for **4-Chloro-3-nitrobenzotrifluoride** are not publicly available, the following are general methodologies based on OECD guidelines for assessing the types of hazards associated with this chemical.

Acute Oral Toxicity Assessment (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[8]

- Principle: A single sex (typically female rats) is dosed in a stepwise manner.[8] The outcome of each step (mortality or survival) determines the dose for the next step.[8]

- Animal Selection: Healthy, young adult rodents of a commonly used laboratory strain are selected.[9]
- Dose Administration: The test substance is administered orally by gavage in graduated doses to groups of animals, with one dose per group.[9]
- Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[9]
- Data Analysis: The LD50 is estimated based on the mortality data, allowing for classification according to the GHS.[6]

Skin Irritation Assessment (Following OECD Guideline 439)

This in vitro method uses reconstructed human epidermis to assess skin irritation potential.[10]

- Principle: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue.[10]
- Procedure: After a defined exposure period, the chemical is removed, and the tissue is incubated.[10]
- Viability Assessment: Cell viability is measured, typically using an MTT assay, which assesses mitochondrial activity.[10]
- Data Analysis: If the cell viability is reduced below a certain threshold (e.g., $\leq 50\%$) compared to a negative control, the chemical is classified as a skin irritant.[10]

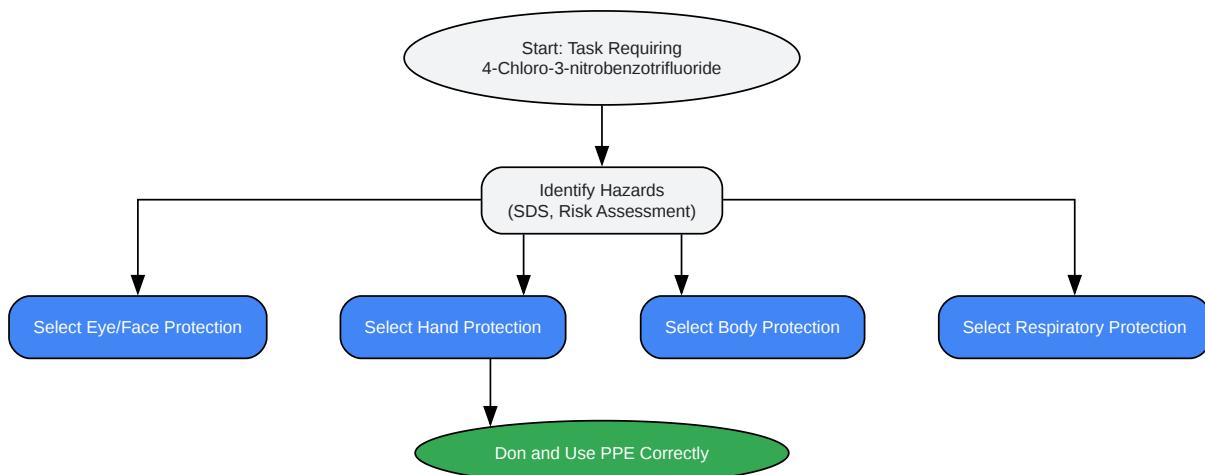
Eye Irritation Assessment (Following OECD Guideline 492)

This in vitro test uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that may be irritating to the eyes.[11]

- Principle: The test chemical is applied to the surface of the RhCE tissue.[11]

- Procedure: Following exposure and a post-exposure incubation period, tissue viability is determined.[11]
- Viability Assessment: Similar to the skin irritation test, an MTT assay is commonly used to quantify cell viability.[11]
- Data Analysis: A reduction in tissue viability below a specified level indicates the potential for eye irritation.[11]

Safe Handling and Personal Protective Equipment (PPE)


Proper handling procedures and the use of appropriate PPE are critical to minimize exposure to **4-Chloro-3-nitrobenzotrifluoride**.

Engineering Controls

- Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7]
- Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.

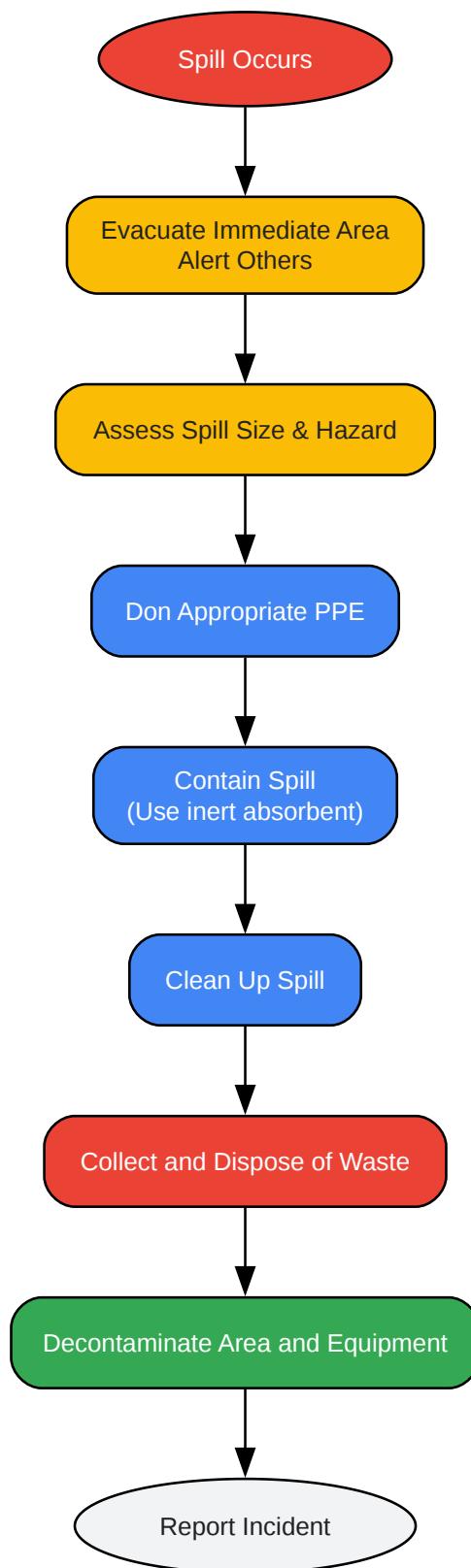
[Click to download full resolution via product page](#)

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

- Eye and Face Protection: Chemical safety goggles or a face shield should be worn.[6]
- Skin and Body Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile).[6]
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[6]

Hygiene Measures

- Wash hands thoroughly after handling.[4]
- Do not eat, drink, or smoke in the laboratory.[4]
- Remove contaminated clothing and wash it before reuse.[6]


Storage

- Store in a dry, cool, and well-ventilated area.[4][6]

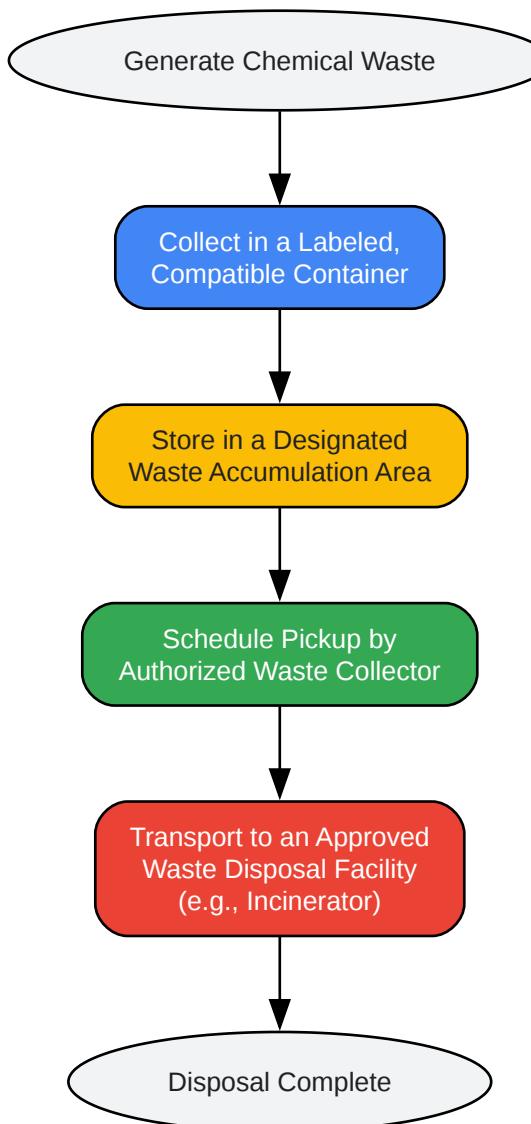
- Keep the container tightly closed when not in use.[4][6]
- Incompatible with strong oxidizing agents and strong bases.[4]
- Do not store in glass containers.[6]

Accidental Release Measures

In the event of a spill, follow a clear and practiced response plan.

[Click to download full resolution via product page](#)

Caption: General workflow for responding to a chemical spill.


- Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation.[6]
Do not breathe vapors or mist.[6]
- Containment: Stop the leak if it is safe to do so.[6] Use an inert absorbent material (e.g., sand, silica gel) to contain the spill.[4]
- Cleaning Up: For small spills, use a dry chemical absorbent.[6] For large spills, dike the area and collect the material.[6]
- Environmental Precautions: Prevent the substance from entering drains or public waters.[6]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[6]
- Specific Hazards: Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[6] There is a risk of explosion if heated under confinement.[6]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus and gas-tight chemically protective clothing.[6]

Disposal Considerations

All waste disposal must be conducted in accordance with local, state, and federal regulations. The following diagram provides a general overview of the disposal process.

[Click to download full resolution via product page](#)

Caption: General workflow for the disposal of **4-Chloro-3-nitrobenzotrifluoride** waste.

- Waste Treatment: This chemical should be disposed of by an authorized incinerator equipped with an afterburner and a scrubber.[6]
- Container Disposal: Dispose of the container and its contents in accordance with the instructions of a licensed collector.[6]

This technical guide is intended to provide essential information for the safe handling of **4-Chloro-3-nitrobenzotrifluoride**. Always consult the most recent Safety Data Sheet (SDS) and your institution's safety protocols before working with this or any other hazardous chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. juniata.edu [juniata.edu]
- 3. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. researchgate.net [researchgate.net]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. iivs.org [iivs.org]
- 11. iivs.org [iivs.org]
- To cite this document: BenchChem. [4-Chloro-3-nitrobenzotrifluoride safety, handling, and disposal guidelines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052861#4-chloro-3-nitrobenzotrifluoride-safety-handling-and-disposal-guidelines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com